molecular formula C20H18 B8752840 4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)

4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)

Cat. No. B8752840
M. Wt: 258.4 g/mol
InChI Key: QGNPNNCBCMUAAA-UHFFFAOYSA-N
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Patent
US07393965B2

Procedure details

A 200 ml two-necked flask equipped with a dropping funnel, a magnetic stirrer and a three-way cock, was purged thoroughly with nitrogen. Into the flask, 4,4′-dimethylbenzophenone 6.72 g (31.9 mmol) was introduced, and dehydrated tetrahydrofuran 30 ml was further added. With cooling in an ice bath, 2 mol/L tetrahydrofuran solution of cyclopentadienyl sodium, 19.0 ml (38.0 mmol), was dropwise added to the flask. The contents were stirred at room temperature in a nitrogen atmosphere for 6 days to obtain a solution. With the flask cooled in an ice bath, 1 N hydrochloric acid aqueous solution 100 ml and diethyl ether 100 ml were gradually added in this order. The resulting two-phase solution was poured into a 300 ml separation funnel, and the funnel was shaken several times so that the water phase was removed. The obtained organic phase was washed twice with water 100 ml and once with a saturated salt solution 100 ml, and dried over anhydrous magnesium sulfate. The solution was filtered to remove solids, and the solvent of the filtrate was distilled away to obtain a red oily matter 9.40 g. The oily matter was subjected to silica gel chromatography to obtain 6.15 g of 6,6-di-p-tolyl fulvene as a red solid (23.8 mmol, 74.5% yield). Identification of the 6,6-di-p-tolyl fulvene was made by 1H NMR, the results being given below:
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.O1CCCC1.[CH:22]1([Na])[CH:26]=[CH:25][CH:24]=[CH:23]1.Cl>O.C(OCC)C>[C:11]1([CH3:14])[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:15]=[CH:16][C:2]([CH3:1])=[CH:3][CH:4]=2)=[C:25]2[CH:24]=[CH:23][CH:22]=[CH:26]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
6.72 g
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC=C1)[Na]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at room temperature in a nitrogen atmosphere for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 ml two-necked flask equipped with a dropping funnel, a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
a three-way cock, was purged thoroughly with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
With cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
With the flask cooled in an ice bath
ADDITION
Type
ADDITION
Details
The resulting two-phase solution was poured into a 300 ml separation funnel
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
The obtained organic phase was washed twice with water 100 ml and once with a saturated salt solution 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled away
CUSTOM
Type
CUSTOM
Details
to obtain a red oily matter 9.40 g

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=C1C=CC=C1)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.8 mmol
AMOUNT: MASS 6.15 g
YIELD: PERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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